1-Bromo-2-(2-chloroethoxy)ethane
Overview
Description
1-Bromo-2-(2-chloroethoxy)ethane is an organohalogen compound with the molecular formula C8H14Br2Cl2O. It is a colorless liquid that is used as a reagent in organic synthesis, particularly for alkylation and nucleophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(2-chloroethoxy)ethane can be synthesized by reacting 1,2-dichloroethane with 2-bromoethyl magnesium bromide. The reaction typically involves the use of anhydrous conditions to prevent hydrolysis and other side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-chloroethoxy)ethane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone, potassium hydroxide in ethanol, and other nucleophiles.
Elimination Reactions: Strong bases such as potassium tert-butoxide are often used.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
Nucleophilic Substitution: Products include substituted ethers and other alkylated compounds.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reagents, products can include alcohols, ketones, or alkenes.
Scientific Research Applications
1-Bromo-2-(2-chloroethoxy)ethane is used in various scientific research applications:
Biology: It can be used to modify biological molecules for research purposes.
Medicine: It is involved in the synthesis of certain medicinal compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-chloroethoxy)ethane involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites on molecules, leading to the formation of new chemical bonds. This property makes it useful in organic synthesis and modification of biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethyl ether: Similar in structure but lacks the chlorine atom.
Bis(2-chloroethyl) ether: Contains two chlorine atoms instead of one bromine and one chlorine.
2-Bromoethyl methyl ether: Contains a methyl group instead of a chloroethyl group
Uniqueness
1-Bromo-2-(2-chloroethoxy)ethane is unique due to its combination of bromine and chlorine atoms, which provides distinct reactivity and versatility in chemical reactions compared to its analogs .
Properties
IUPAC Name |
1-(2-bromoethoxy)-2-chloroethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrClO/c5-1-3-7-4-2-6/h1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPOUOYGTRLTSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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